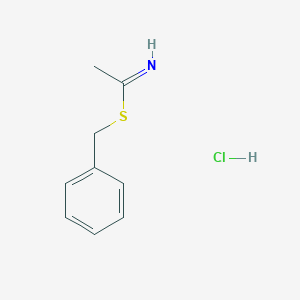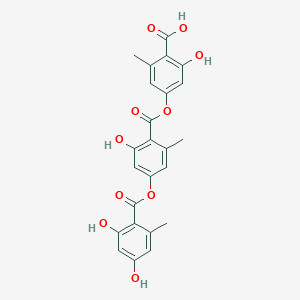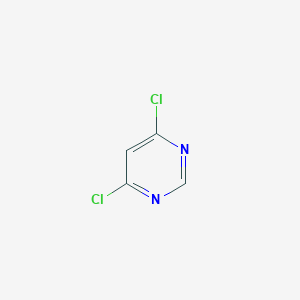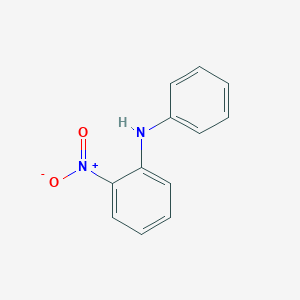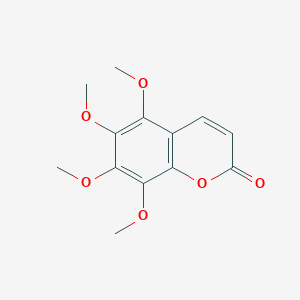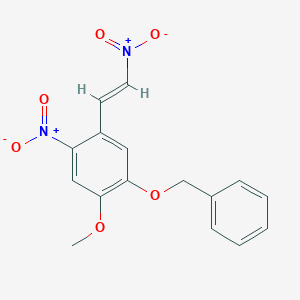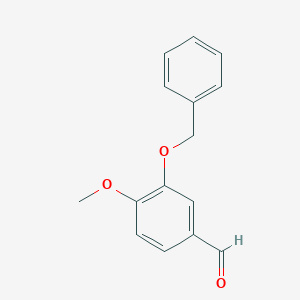
N-Heptanoyl-DL-homoserine lactone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of AHLs, including N-heptanoyl-DL-homoserine lactone, involves the enzyme AHL synthase which catalyzes the reaction between S-adenosyl-L-methionine (SAM) and an acyl-acyl carrier protein (ACP) to produce various AHLs. The synthesis pathway exhibits specificity towards the acyl chain length and the presence of functional groups, influenced by the acyl-ACP substrate available to the synthase enzyme (Watson et al., 2002); (Schaefer et al., 1996).
Molecular Structure Analysis
N-Heptanoyl-DL-homoserine lactone consists of a heptanoyl (seven-carbon fatty acyl) side chain attached to the homoserine lactone ring. The molecular structure of AHLs dictates their interaction with receptor proteins and consequently their role in quorum sensing signaling pathways. The specific structure of N-heptanoyl-DL-homoserine lactone allows it to bind to particular receptor proteins in bacteria, initiating a cascade of gene regulation responses (Milton et al., 2001).
Wissenschaftliche Forschungsanwendungen
Biological Activity and Synthesis : N-[3-oxo-(4,5-3H2)-hexanoyl] homoserine lactone, a biologically active tritium-labelled variant, serves as an autoinducer for Vibrio fischeri, being indistinguishable from the enzyme's autoinducer in high-performance liquid analysis (Kaplan, Eberhard, Widrig, & Greenberg, 1985).
Role in Denitrification : Exogenous short-chain N-acyl homoserine lactones like C6-HSL can regulate the denitrification process in Paracoccus denitrificans, influencing N2O release, which has implications for environmental science (Cheng et al., 2017).
Quorum-Sensing in Plant Pathogens : The guava phytopathogen Erwinia psidii produces compounds including S-(-)-N-hexanoyl and N-heptanoyl-homoserine lactone, which are likely involved in quorum-sensing signaling (Pomini, Manfio, Araújo, & Marsaioli, 2005).
Quorum-Sensing in Rhizobium leguminosarum : Rhizobium leguminosarum bv. viciae produces N-(3-hydroxyoctanoyl)-l-homoserine lactone, indicating a complex quorum-sensing network in this species (Wisniewski-Dyé, Jones, Chhabra, & Downie, 2002).
Quorum-Quenching Enzyme Engineering : The enzyme Est816 was engineered to significantly improve its quorum-quenching activity, enabling efficient conversion of N-octanoyl-DL-homoserine lactone, a compound related to N-Heptanoyl-DL-homoserine lactone (Liu et al., 2016).
Detection Methods : Gas chromatography-mass spectrometry is suitable for detecting trace amounts of N-acyl-homoserine lactones in Gram-negative bacteria, which aids in understanding quorum sensing and identifying potential food spoilage agents (Cataldi et al., 2007).
Antimicrobial Activity : The enantiomeric forms of acylhomoserine lactones exhibit antimicrobial activity against Gram-positive bacteria, with the S enantiomer being more active than the R enantiomer (Pomini & Marsaioli, 2008).
Characterization Techniques : A thin-layer chromatography assay was developed to detect and characterize acyl-homoserine lactone signal molecules produced by bacteria, contributing to the understanding of bacterial population size regulation (Shaw et al., 1997).
Eigenschaften
IUPAC Name |
N-(2-oxooxolan-3-yl)heptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMZLSDESAOPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407866 | |
| Record name | N-Heptanoyl-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Heptanoyl-DL-homoserine lactone | |
CAS RN |
106983-26-0 | |
| Record name | N-Heptanoyl-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



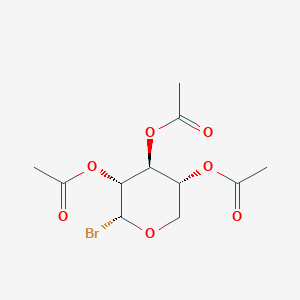
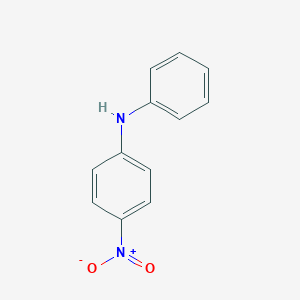
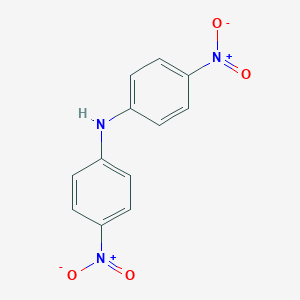
![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)
